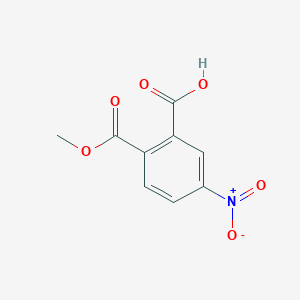![molecular formula C16H20BrNO4 B8061524 rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8061524.png)
rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is a synthetic compound with a complex molecular structure. The name reflects its stereochemistry and functional groups, making it a unique candidate in various chemical and biological research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with a suitable pyrrolidine derivative. The tert-butoxycarbonyl (Boc) group is often introduced as a protective group for the amino functionality during the synthesis.
Typical synthetic conditions include:
Formation of the pyrrolidine ring.
Introduction of the Boc group to protect the amino group.
Bromination of the phenyl ring.
Carboxylation to introduce the carboxylic acid functionality.
Industrial Production Methods
While specific industrial methods can vary, they generally involve:
Efficient catalytic processes to increase yield.
Use of solvents and reagents that facilitate the selective formation of the desired stereoisomers.
Scalable reaction conditions that ensure the compound is produced in sufficient quantities for research and application.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, which can lead to the formation of N-oxides or dehydrogenation products.
Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol or the bromophenyl group to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide array of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, alkoxides, and thiolates.
Major Products
The major products of these reactions vary based on the reagents and conditions but include N-oxides, alcohols, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalizations.
Biology
This compound's structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Medicine
Industry
Used in the development of novel materials and in various industrial applications where stereochemical control is essential.
Mecanismo De Acción
The mechanism by which rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromophenyl and carboxylic acid groups can interact with proteins and enzymes, leading to alterations in their activity. This can affect various biochemical pathways, depending on the context of its use.
Comparación Con Compuestos Similares
Unique Features
What sets this compound apart is its specific stereochemistry and the presence of the tert-butoxycarbonyl group, which offers protective functionality during synthesis.
Similar Compounds
rac-(2R,3S)-3-phenyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid: – Lacks the bromine atom.
(2R,3S)-3-(4-chlorophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid: – Similar structure but with a chlorine atom instead of bromine.
rac-(2R,3S)-3-(4-methylphenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid: – Contains a methyl group instead of bromine.
By comparing these compounds, researchers can better understand the influence of different substituents on chemical behavior and biological activity.
Propiedades
IUPAC Name |
(2S,3R)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-9-8-12(13(18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOXVNSDUJWLJG-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![rel-tert-butyl (1R,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B8061521.png)

